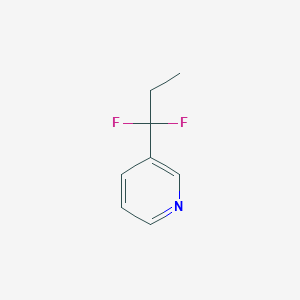
1,2-Difluoro-4-(2,2,2-trifluoroethyl)benzene
Übersicht
Beschreibung
1,2-Difluoro-4-(2,2,2-trifluoroethyl)benzene is a fluorinated aromatic compound with the molecular formula C8H5F5 and a molecular weight of 196.12 g/mol . This compound is characterized by the presence of two fluorine atoms on the benzene ring and a trifluoroethyl group attached to the fourth position of the ring. It is primarily used in research settings, particularly in the field of proteomics .
Vorbereitungsmethoden
The synthesis of 1,2-Difluoro-4-(2,2,2-trifluoroethyl)benzene typically involves the introduction of fluorine atoms into the benzene ring and the attachment of the trifluoroethyl group. One common method involves the reaction of 1,2-difluorobenzene with 2,2,2-trifluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete substitution .
Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale applications. similar compounds are often produced using fluorination reactions involving elemental fluorine or fluorinating agents such as sulfur tetrafluoride.
Analyse Chemischer Reaktionen
1,2-Difluoro-4-(2,2,2-trifluoroethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.
Oxidation Reactions: The trifluoroethyl group can be oxidized to form trifluoroacetic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form 1,2-difluoro-4-ethylbenzene using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the trifluoroethyl group yields trifluoroacetic acid, while substitution reactions can introduce a wide range of functional groups onto the benzene ring.
Wissenschaftliche Forschungsanwendungen
1,2-Difluoro-4-(2,2,2-trifluoroethyl)benzene is primarily used in scientific research, particularly in the field of proteomics. It serves as a biochemical tool for studying protein interactions and modifications . Additionally, its unique fluorinated structure makes it useful in NMR spectroscopy for studying molecular dynamics and interactions .
In the field of medicinal chemistry, fluorinated compounds like this compound are often used as building blocks for the synthesis of pharmaceuticals. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug molecules .
Wirkmechanismus
The mechanism of action of 1,2-Difluoro-4-(2,2,2-trifluoroethyl)benzene is not well-documented, as it is primarily used as a research tool rather than a therapeutic agent. its effects are likely mediated through interactions with proteins and other biomolecules. The fluorine atoms can form strong hydrogen bonds and electrostatic interactions with amino acid residues, influencing protein structure and function .
Vergleich Mit ähnlichen Verbindungen
1,2-Difluoro-4-(2,2,2-trifluoroethyl)benzene can be compared with other fluorinated aromatic compounds such as:
1,4-Difluoro-2-(2,2,2-trifluoroethyl)benzene: This compound has a similar structure but with the fluorine atoms positioned differently on the benzene ring.
1,1,1-Trifluoro-2-phenylethane: This compound lacks the additional fluorine atoms on the benzene ring, making it less electron-withdrawing.
2-(1,1-Difluoroethoxy)-1,1,1-trifluoroethane: This compound contains an ether linkage and has different reactivity compared to this compound.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and interactions with biomolecules.
Eigenschaften
IUPAC Name |
1,2-difluoro-4-(2,2,2-trifluoroethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F5/c9-6-2-1-5(3-7(6)10)4-8(11,12)13/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOUUDFQQSQBLKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(F)(F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B1390562.png)







![1-[4-(1,1-Difluoroethyl)phenyl]piperazine](/img/structure/B1390576.png)





